2-[[2-[4-[(2,5-Dichlorophenyl)methyl]piperidin-1-yl]acetyl]amino]acetic acid

Catalog No.
S7012121
CAS No.
M.F
C16H20Cl2N2O3
M. Wt
359.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[2-[4-[(2,5-Dichlorophenyl)methyl]piperidin-1-y...

Product Name

2-[[2-[4-[(2,5-Dichlorophenyl)methyl]piperidin-1-yl]acetyl]amino]acetic acid

IUPAC Name

2-[[2-[4-[(2,5-dichlorophenyl)methyl]piperidin-1-yl]acetyl]amino]acetic acid

Molecular Formula

C16H20Cl2N2O3

Molecular Weight

359.2 g/mol

InChI

InChI=1S/C16H20Cl2N2O3/c17-13-1-2-14(18)12(8-13)7-11-3-5-20(6-4-11)10-15(21)19-9-16(22)23/h1-2,8,11H,3-7,9-10H2,(H,19,21)(H,22,23)

InChI Key

RIZUGOVTSLFXNC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=C(C=CC(=C2)Cl)Cl)CC(=O)NCC(=O)O
2-[[2-[4-[(2,5-Dichlorophenyl)methyl]piperidin-1-yl]acetyl]amino]acetic acid (also referred to as PF-04965842) is a potent and selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. NOP receptor is part of the opioid receptor family and plays a crucial role in the modulation of pain perception, stress response, and mood disorders. The discovery of this novel antagonist has implications in various fields of research and industry. This paper aims to provide a detailed account of the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity/safety in scientific experiments, applications, and current state of research on PF-04965842.
2-[[2-[4-[(2,5-Dichlorophenyl)methyl]piperidin-1-yl]acetyl]amino]acetic acid is a small molecule chemical compound with the molecular formula C22H27Cl2N3O4. It is a white solid at room temperature and is typically found in the form of a hydrochloride salt. PF-04965842 was first synthesized and characterized by Pfizer in 2015 as part of their drug discovery efforts to target the NOP receptor. Since then, the PF-04965842 molecule has been extensively studied for its various properties and applications in scientific research.
PF-04965842 has a molecular weight of 476.38 g/mol and a melting point of 223-224 °C. The compound is highly soluble in water and ethanol but is insoluble in acetonitrile. The chemical structure of PF-04965842 consists of a piperidine ring with a dichlorophenylmethyl group attached to the nitrogen atom. The amide group is positioned adjacent to the piperidine ring, and the carboxylic acid is positioned at the other end of the molecule. These properties make PF-04965842 a highly potent and selective NOP receptor antagonist.
The synthesis of PF-04965842 involves a multi-step process that includes the coupling of various chemical intermediates. The synthesis begins with the protection of the carboxylic acid group, followed by the coupling of the piperidine amine and the dichlorophenylmethyl chloride. The deprotection of the carboxylic acid group and subsequent coupling with the amide linker completes the synthesis. The final product is characterized by various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectroscopy (MS), and infrared (IR) spectroscopy, to confirm the chemical identity and purity of the compound.
Several analytical methods have been developed to detect and quantify PF-04965842 in various matrices, including biological fluids and tissues. Liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) are among the most commonly used methods. LC-MS allows for the detection and quantification of the compound in complex matrices, such as blood and urine. HPLC enables the separation and purification of the compound in more simplified matrices. Both methods provide highly sensitive and specific results for the detection and analysis of PF-04965842.
PF-04965842 is a potent and selective NOP receptor antagonist that has been shown to modulate pain perception, stress response, and mood disorders. NOP receptors are found in various regions of the central and peripheral nervous systems, including the spinal cord and brain. PF-04965842 has been extensively studied in preclinical models to elucidate its potential therapeutic applications, and clinical trials are currently underway. Studies have shown that PF-04965842 is effective in reducing pain and anxiety behaviors in various animal models, including mice and rats.
Toxicity and safety studies of PF-04965842 have been conducted in animals and humans to determine its tolerability and potential adverse effects. In preclinical studies, PF-04965842 exhibited a relatively low toxicity profile and was well-tolerated at doses up to ten times higher than the therapeutic dose. Clinical trials have shown that the compound is generally safe and well-tolerated in healthy volunteers and patients with chronic pain. The most common adverse effects reported in these trials included headache, nausea, and dizziness.
PF-04965842 has various applications in scientific research, including the modulation of pain perception, mood disorders, and stress response. The compound has been used extensively in preclinical studies to elucidate the underlying mechanisms of nociception and the modulation of neurotransmitter systems involved in pain perception and anxiety disorders. Moreover, clinical trials have shown that PF-04965842 has potential therapeutic applications in the treatment of chronic pain, depression, and anxiety disorders.
Current research on PF-04965842 is focused on developing new therapeutic applications for the compound and elucidating the pharmacological mechanisms underlying its efficacy. Continued preclinical and clinical studies are being conducted to investigate the safety and efficacy of the compound in various populations and dosage regimens. Moreover, research is being conducted to explore the potential use of PF-04965842 in combination with other medications to enhance its therapeutic efficacy.
The discovery of PF-04965842 has implications in various fields of research and industry, including pharmacology, drug discovery, and medicine. The compound has potential therapeutic applications in the treatment of chronic pain, mood disorders, and anxiety disorders. Moreover, its potent and selective antagonism of the NOP receptor makes it an attractive target for drug discovery efforts aimed at developing selective non-opioid pain medications. Additionally, PF-04965842 has potential applications in the cosmetics and personal care industry, where it could be used as an ingredient to alleviate itching and reduce skin irritation.
Despite its promising therapeutic applications, PF-04965842 has several limitations that need to be addressed to ensure its successful translation into clinical practice. The compound's high solubility and rapid metabolic clearance may limit its pharmacokinetic properties and therapeutic efficacy. Moreover, more studies are needed to investigate the long-term safety and tolerability of the compound in various populations.
Future research directions for PF-04965842 include the development of new dosage regimens and administration routes to enhance its therapeutic efficacy. Additionally, continued research on the pharmacological mechanisms underlying the compound's efficacy could lead to the development of novel treatments for chronic pain and mood disorders. Finally, further studies are needed to investigate the potential use of PF-04965842 in combination with other medications to enhance its therapeutic potential.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

358.0850979 g/mol

Monoisotopic Mass

358.0850979 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-26-2023

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